molecular formula C10H12N4 B2428018 [1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine CAS No. 1542065-68-8

[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine

Cat. No. B2428018
M. Wt: 188.234
InChI Key: XVILCMVKXMHYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine” is a chemical compound. Its IUPAC name is 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involved the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .


Chemical Reactions Analysis

In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Scientific Research Applications

Catalytic Properties in Organic Synthesis

  • The compound's derivatives are studied as efficient catalysts in hydroxylation reactions of alkanes, showing significant turnover numbers and alcohol selectivity. One such derivative, a diiron(III) complex with similar ligands, demonstrated high bond selectivity in the oxidation of adamantane to 1-adamantanol and 2-adamantanol (Sankaralingam & Palaniandavar, 2014).

Application in Schiff Bases Synthesis

  • Schiff bases, incorporating this chemical structure, are synthesized and evaluated for their potential anticonvulsant properties. The structure of these bases and their efficacy in seizure protection indicate a significant role in medicinal chemistry (Pandey & Srivastava, 2011).

Luminescent Material Development

  • A series of novel imidazo[1,5-a]pyridines, developed through a condensation process involving this compound, exhibited tunable luminescence and quantum yields, indicating potential for technological applications like blue light emission and large Stoke shift emitting materials (Volpi et al., 2017).

In Coordination Chemistry and Sensor Development

  • The compound forms part of a zinc ion sensor with high selectivity and a significant fluorescence enhancement, indicating its application in developing sensitive and selective chemosensors (Kim et al., 2013).
  • It is also involved in the creation of copper complexes used to probe differences in copper(I)-dioxygen chemistry, highlighting its role in the study of metal-ligand interactions and the development of metal-based catalysts (Lee et al., 2009).

properties

IUPAC Name

[3-(pyridin-2-ylmethyl)imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-5-10-6-12-8-14(10)7-9-3-1-2-4-13-9/h1-4,6,8H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILCMVKXMHYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine

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